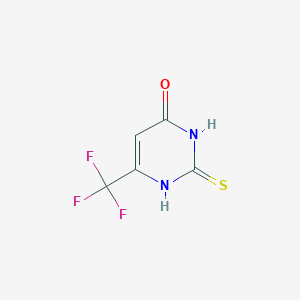

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

説明

特性

IUPAC Name |

2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAOETRYQWFEOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361282 |

Source

|

| Record name | 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-54-7 |

Source

|

| Record name | 2,3-Dihydro-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 368-54-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and known biological activities, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Fluorinated Pyrimidines

Pyrimidine scaffolds are fundamental building blocks in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The strategic incorporation of a trifluoromethyl (CF3) group into the pyrimidine ring, as seen in this compound, can profoundly enhance the parent molecule's therapeutic potential. The CF3 group is a powerful modulator of physicochemical properties, often improving metabolic stability, membrane permeability, and binding affinity to biological targets. This makes trifluoromethylated pyrimidines a compelling class of compounds for the development of novel therapeutics.

This compound, also known as 6-(trifluoromethyl)-2-thiouracil, combines the structural features of a pyrimidine, a thiouracil, and a trifluoromethyl group, making it a versatile intermediate for the synthesis of a diverse range of derivatives with potential applications in treating infectious diseases and cancer.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 368-54-7 | [1] |

| Molecular Formula | C5H4F3N2OS | [1] |

| Molecular Weight | 197.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 246-250 °C | [2] |

| Solubility | Soluble in methanol | [3] |

| pKa | 6.21 ± 0.20 (Predicted) | [3] |

| LogP | 1.4897 (Predicted) | [4] |

Synthesis and Purification

The primary synthetic route to this compound is a well-established cyclocondensation reaction. This involves the reaction of a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate, with thiourea.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of 2-thiouracil derivatives.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Reactants: To this solution, add thiourea and stir until it is completely dissolved. Then, add ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid to precipitate the product.

-

Isolation and Purification: Filter the crude product and wash it with cold deionized water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H proton of the pyrimidine ring. Additionally, broad signals corresponding to the N1-H and N3-H protons would be observed, with their chemical shifts being dependent on the solvent and concentration. The hydroxyl proton may also appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five carbon atoms. The C=S carbon would appear at a characteristic downfield shift. The trifluoromethyl group would be observed as a quartet due to C-F coupling. The remaining aromatic carbons would appear in the expected regions.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations in the region of 3100-3300 cm⁻¹.

-

C=O stretching vibration around 1650-1700 cm⁻¹.

-

C=S stretching vibration.

-

Strong C-F stretching vibrations characteristic of the trifluoromethyl group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 197.16. The fragmentation pattern would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the pyrimidine ring.

Chemical Reactivity and Tautomerism

This compound exhibits a rich chemical reactivity owing to the presence of multiple functional groups. The molecule exists in a tautomeric equilibrium between the thione-keto, thiol-keto, thione-enol, and thiol-enol forms. The predominant tautomer can be influenced by the solvent and solid-state packing forces.

Caption: Tautomeric equilibrium of this compound.

Reactivity of the Thiol Group

The thiol group is a key site for chemical modification. It can readily undergo S-alkylation with various electrophiles, such as alkyl halides, to yield 2-(alkylthio) derivatives. This reaction is crucial for synthesizing a library of compounds with diverse biological activities.

Reactivity of the Hydroxyl and Amide Groups

The hydroxyl and amide functionalities also offer opportunities for derivatization. N-alkylation at the N1 and N3 positions is possible, although regioselectivity can be a challenge. The relative reactivity of the N1 and N3 positions can be influenced by the reaction conditions and the nature of the alkylating agent.

Biological and Pharmacological Relevance

Derivatives of pyrimidine and thiouracil are known to possess a wide range of biological activities. The incorporation of a trifluoromethyl group often enhances these properties.

Anti-Infective Properties

A significant study has demonstrated the in vitro and in vivo anti-Toxoplasma gondii activity of 6-trifluoromethyl-2-thiouracil.[6][7] This finding highlights its potential as a lead compound for the development of new treatments for toxoplasmosis, a parasitic disease that can have severe consequences in immunocompromised individuals.

Derivatives of trifluoromethyl-pyrimidines have also shown promise as antifungal and antibacterial agents.[8] The mechanism of action often involves the inhibition of essential enzymes in the pathogens.

Anticancer Potential

Numerous studies have explored the anticancer properties of pyrimidine derivatives. The thiouracil moiety, in particular, has been incorporated into various compounds with cytotoxic activity against different cancer cell lines. The trifluoromethyl group can enhance the lipophilicity and cellular uptake of these compounds, potentially leading to improved efficacy.

Enzyme Inhibition

Thiouracil derivatives are known to inhibit various enzymes. For instance, 6-propyl-2-thiouracil is a known inhibitor of thyroid peroxidase, an enzyme essential for thyroid hormone synthesis.[9] The structural similarity of this compound to these compounds suggests that it and its derivatives could be investigated as inhibitors of other clinically relevant enzymes.

Future Directions

This compound represents a valuable scaffold for the development of new therapeutic agents. Future research in this area could focus on:

-

Synthesis of Novel Derivatives: A systematic exploration of S-alkylation and N-alkylation reactions to generate a diverse library of compounds.

-

In-depth Biological Evaluation: Comprehensive screening of these derivatives for their antimicrobial, antiviral, and anticancer activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Identification of the key structural features responsible for the observed biological activities to guide the design of more potent and selective compounds.

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for the discovery of novel drugs. The demonstrated anti-Toxoplasma gondii activity, along with the known therapeutic potential of related pyrimidine and thiouracil derivatives, underscores the importance of continued research into this promising compound and its analogs. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing fluorinated heterocycle.

References

- Kim, J. H., et al. (2014). 6-trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity. Experimental Parasitology, 143, 24-29.

- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 923787.

- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-372.

- PubMed.

- Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104143.

- Ningbo Inno Pharmchem Co.,Ltd. Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. [Link]

- Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(4), 1012-1028.

- Hebei Dangtong Biological Technology Co.,LTD. This compound. [Link]

- Khan, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Palasz, A., & Ciez, D. (2015). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Molecules, 20(9), 16379-16393.

- Blumwald, E., et al. (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in Cellular and Infection Microbiology, 13, 1135639.

- Szychowski, K. A., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. International Journal of Molecular Sciences, 23(22), 14169.

- Farghaly, T. A., & Abdallah, M. A. (2014). Synthesis and Antitumor/Antiviral Evaluation of Some 6–Thienyl–5–cyano-2– thiouracil Derivatives and Their Thiogalactosides Analogues. Molecules, 19(11), 18071-18086.

- Gomaa, A. M., & Ali, M. M. (2021). Synthesis and anticancer activity of some novel thiouracil derivatives. Journal of the Iranian Chemical Society, 18(10), 2665-2674.

- Popova, M., et al. (2024).

- da Silva, G. N., et al. (2024). Ru(II)-based complexes containing 2-thiouracil derivatives suppress liver cancer stem cells by targeting NF-κB and Akt/mTOR signaling.

- Palchykov, V. A., & Chebanov, V. A. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 12(10), 6049-6053.

- Miller, W. H., et al. (1948). The Synthesis of Some 6-Substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 500-502.

- Knaus, E. E., et al. (1983). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of Medicinal Chemistry, 26(5), 720-723.

- Lindsay, R. H., et al. (1975). Enzymatic S-methylation of 6-n-propyl-2-thiouracil and other antithyroid drugs. Biochemical Pharmacology, 24(4), 463-468.

- Wolff, D. J., & Gribin, B. J. (2002).

- Clark, J., et al. (1972). Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1531-1536.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. The synthesis of some 6-substituted-2-thiouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. (2013) | Mosaad S. Mohamed | 25 Citations [scispace.com]

- 5. jppres.com [jppres.com]

- 6. [논문]6-Trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity [scienceon.kisti.re.kr]

- 7. 6-trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

This technical guide provides a comprehensive overview of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a versatile heterocyclic building block with significant potential in drug discovery and agrochemical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, physicochemical properties, reactivity, and biological significance.

Introduction: The Significance of Trifluoromethylated Pyrimidines

Pyrimidine scaffolds are central to the structure of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. This compound, also known by its tautomeric name 6-(Trifluoromethyl)-2-thiouracil, embodies the convergence of these key structural features, making it a compound of considerable interest. This guide will delve into the core scientific attributes of this molecule, providing a foundation for its application in research and development. Pyrimidine derivatives are integral to the development of treatments for cancer, as well as for creating antibacterial, antimalarial, and arthritis medications.[1] They are also used in the synthesis of herbicides, insecticides, and fungicides.[1]

Molecular Structure and Physicochemical Properties

The molecular identity and characteristics of this compound are fundamental to understanding its behavior and potential applications.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 6-(Trifluoromethyl)-2-thiouracil, 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol |

| CAS Number | 368-54-7[2][3] |

| Molecular Formula | C₅H₃F₃N₂OS[2] |

| Molecular Weight | 196.15 g/mol [4] |

| InChI | InChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12)[3] |

| SMILES | SC1=NC(C(F)(F)F)=CC(O)=N1[4] |

Physicochemical Properties

A summary of key physicochemical properties is provided below. These parameters are crucial for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Melting Point | 246-250 °C | [3] |

| pKa (Predicted) | 6.21 ± 0.20 | ChemicalBook |

| LogP (Predicted) | 1.4897 | [4] |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | [4] |

| Appearance | White to off-white powder | Generic supplier data |

| Solubility | Soluble in methanol | Generic supplier data |

Tautomerism and Crystal Structure

A critical aspect of the molecular structure of this compound is its potential for tautomerism. The molecule can exist in several forms, including the hydroxy-thiol, oxo-thiol, hydroxy-thione, and oxo-thione forms.

Caption: Tautomeric forms of this compound.

Crystallographic data provides definitive insights into the solid-state structure. A crystal structure for 6-(Trifluoromethyl)-2-thiouracil is available in the Cambridge Structural Database (CSD), with CCDC Number 914700.[5] This data confirms that in the solid state, the molecule predominantly exists in the 2-thioxo-6-(trifluoromethyl)-1H-pyrimidin-4-one tautomeric form. This conformation is stabilized by intermolecular hydrogen bonding interactions within the crystal lattice.

Caption: Solid-state structural features of 6-(Trifluoromethyl)-2-thiouracil.

Spectroscopic Characterization (Reference Data)

¹H NMR Spectrum (Reference)

The ¹H NMR spectrum of 4-Hydroxy-6-(trifluoromethyl)pyrimidine is expected to be simple, showing signals for the pyrimidine ring protons. The introduction of the thiol group is expected to have a minor effect on the chemical shifts of the ring protons. A spectrum for the reference compound is available.[6]

¹³C NMR Spectrum (Reference)

The ¹³C NMR spectrum of 4-Hydroxy-6-(trifluoromethyl)pyrimidine will show characteristic signals for the pyrimidine ring carbons and the trifluoromethyl group. The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms. A reference spectrum is available for comparison.[7]

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single sharp resonance is expected for the -CF3 group. The chemical shift will be indicative of the electronic environment around the trifluoromethyl group.

Infrared (IR) Spectrum (Reference)

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include N-H stretching, C=O stretching, and C=S stretching vibrations. Reference IR spectra for 4-Hydroxy-6-(trifluoromethyl)pyrimidine are available.[8]

Mass Spectrometry (Reference)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. A reference mass spectrum for 4-Hydroxy-6-(trifluoromethyl)pyrimidine is available.[8]

Synthesis Protocol

A reliable and efficient synthesis is crucial for accessing this key building block. The following protocol is based on a reported procedure.[9]

Reaction: Ethyl trifluoroacetoacetate + Thiourea → this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Charging the Reaction Vessel: To a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add ethyl trifluoroacetoacetate (27.6 g, 0.15 mol), thiourea (11.4 g, 0.15 mol), and 100 mL of dimethylformamide (DMF).[9]

-

Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 4 hours.[9]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.[9]

-

Solvent Removal: Remove the DMF under reduced pressure.[9]

-

Crystallization and Isolation: Cool the residue to induce crystallization. Collect the solid product by filtration and wash it with water.[9]

-

Drying: Dry the product to obtain 4-hydroxy-6-(trifluoromethyl)pyrimidin-2-mercaptan. The reported yield for this procedure is 86.0% (25.3 g).[9]

Reactivity Profile

The presence of multiple functional groups (a trifluoromethyl group, a hydroxyl group, a thiol/thione group, and two nitrogen atoms) makes this compound a versatile substrate for further chemical modifications.

Alkylation and Acylation

The nitrogen and sulfur atoms are nucleophilic and can be readily alkylated or acylated to introduce a variety of substituents. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Oxidation

The thiol group can be oxidized to form a disulfide or further to a sulfonic acid, providing another avenue for derivatization.

Cross-Coupling Reactions

The pyrimidine ring can potentially participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or other carbon-based substituents.

Biological and Pharmacological Relevance

The trifluoromethylpyrimidine scaffold is a privileged motif in medicinal chemistry and agrochemical science.

Potential Therapeutic Applications

Derivatives of this compound have been investigated for a range of therapeutic applications:

-

Anti-parasitic Activity: 6-Trifluoromethyl-2-thiouracil has demonstrated in vitro and in vivo activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis, with low hepatotoxicity observed in animal models.[10]

-

Antithyroid Agents: Thiouracil derivatives are a known class of antithyroid drugs. Novel derivatives of 2-thiouracil have been designed and evaluated for their potential as antithyroid agents.[11][12]

-

Enzyme Inhibition: The pyrimidine scaffold can be elaborated to target various enzymes. For example, pyrimidine derivatives have been developed as inhibitors of matrix metalloproteinases.[13]

Agrochemical Applications

The trifluoromethylpyrimidine core is also present in a number of commercial and investigational agrochemicals:

-

Herbicidal Activity: Pyrimidine derivatives, particularly those containing a uracil motif and a trifluoromethyl group, have been shown to exhibit potent herbicidal activity, often by inhibiting protoporphyrinogen oxidase (PPO).[14][15][16]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly functionalized building block with significant potential for the development of novel pharmaceuticals and agrochemicals. Its rich chemistry, combined with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive starting material for synthetic chemists. This guide has provided a comprehensive overview of its molecular structure, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

- (2007). Synthesis and herbicidal activity of 2-(3-(trifluoromethyl)-5-(alkoxy)-1H-pyrazol-1-yl)-4-aryloxypyrimidine derivatives. Semantic Scholar. [Link]-4-aryloxypyrimidine-derivatives/952504b281f6d3d9279a0248460677a2881a7071)

- PubChem. (n.d.). 6-Trifluoromethyl-2-thiouracil. PubChem.

- Lee, S. K., et al. (2014). 6-trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity. Experimental Parasitology, 142, 49-54. [Link]

- Li, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7409. [Link]

- Zhang, Y., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104149. [Link]

- Li, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Semantic Scholar. [Link]

- PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine. PubChem.

- Fathalla, O. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2940. [Link]

- Wang, M., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6241. [Link]

- Fathalla, O. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2940. [Link]

- PubChem. (n.d.). 4-(Trifluoromethyl)pyrimidine-2-thiol. PubChem.

- Maquoi, E., et al. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(12 Pt 1), 4038-4047. [Link]

- ChemBK. (n.d.). 6-(TRIFLUOROMETHYL)-2-THIOURACIL. ChemBK.

Sources

- 1. This compound | 368-54-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4-羟基-6-(三氟甲基)嘧啶-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 6-Trifluoromethyl-2-thiouracil | C5H3F3N2OS | CID 1239796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 13C NMR spectrum [chemicalbook.com]

- 8. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 6-trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group, in particular, is a privileged moiety known to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of a significant building block in this class: 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a molecule poised at the intersection of synthetic versatility and biological potential.

Chemical Identity and Nomenclature

The compound known commonly as this compound is subject to tautomerism, existing in equilibrium between its thiol and thione forms, as well as its hydroxyl and keto forms. The International Union of Pure and Applied Chemistry (IUPAC) recognizes the most stable tautomer as 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one .[1] This nomenclature reflects the thione and keto functionalities as being predominant.

However, for the purpose of this guide and to align with common usage in chemical databases and supplier catalogs, we will primarily refer to it by its frequently used name, this compound, while acknowledging its tautomeric nature.

A critical aspect of this molecule's structure is the presence of both a trifluoromethyl group and a thiouracil core. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the pyrimidine ring. The thiouracil moiety is a well-known pharmacophore present in a variety of biologically active compounds.

Tautomerism

The tautomeric equilibrium of uracil and its derivatives, including thiouracils, is a well-documented phenomenon.[2] In the gas phase, this compound can exist as multiple tautomers. The equilibrium can be influenced by the solvent environment and the solid-state packing forces. For researchers, it is crucial to recognize that either tautomer can be the reactive species in a chemical transformation, depending on the reaction conditions.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one[1] |

| Common Name | This compound |

| Synonyms | 6-(Trifluoromethyl)-2-thiouracil, 2-Mercapto-6-(trifluoromethyl)pyrimidin-4-ol[1] |

| CAS Number | 368-54-7[3] |

| Molecular Formula | C₅H₃F₃N₂OS[3] |

| Molecular Weight | 196.15 g/mol [1] |

| InChI | InChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12) |

| SMILES | C1=C(NC(=S)NC1=O)C(F)(F)F |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 246-250 °C | |

| Solubility | Soluble in Methanol | |

| pKa | 6.21 ± 0.20 (Predicted) | |

| Appearance | White to off-white powder |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a well-established condensation reaction. The most common and efficient method involves the reaction of ethyl trifluoroacetoacetate with thiourea.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

Ethyl trifluoroacetoacetate

-

Thiourea

-

Sodium ethoxide (or a suitable base)

-

Ethanol (or a suitable solvent)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and equipment for reflux and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Reactants: To this solution, add ethyl trifluoroacetoacetate, followed by the portion-wise addition of thiourea.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Precipitation: Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Synthetic workflow for this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹⁹F NMR spectrum will show a characteristic signal for the trifluoromethyl group.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present, such as C=O, N-H, and C-F bonds.[4][5]

-

Elemental Analysis: Determines the percentage composition of elements (C, H, N, S, F) in the compound.

Biological Activities and Therapeutic Potential

The trifluoromethyl-pyrimidine scaffold is a recurring motif in a number of biologically active molecules. The unique combination of the electron-withdrawing trifluoromethyl group and the versatile thiouracil core in this compound makes it an attractive starting point for the development of novel therapeutic agents.

Anti-Toxoplasma gondii Activity

A significant finding in the biological evaluation of this compound is its demonstrated efficacy against Toxoplasma gondii, the parasite responsible for toxoplasmosis. A study has shown that 6-trifluoromethyl-2-thiouracil possesses both in vitro and in vivo anti-Toxoplasma gondii effects with low hepatotoxicity.[6][7]

-

In vitro studies: The compound was shown to inhibit the proliferation of T. gondii tachyzoites in cell culture.[6][8]

-

In vivo studies: In a murine model of toxoplasmosis, treatment with 6-trifluoromethyl-2-thiouracil led to a decrease in the number of tachyzoites and a reduction in liver and spleen enlargement associated with the infection.[6]

While the precise mechanism of action against T. gondii has not been fully elucidated, the study suggests that it may be a promising candidate for the treatment of toxoplasmosis, a disease for which current therapies can have significant side effects.[6]

Potential as a Scaffold in Drug Discovery

The chemical structure of this compound lends itself to a variety of chemical modifications, making it a versatile scaffold for the synthesis of diverse compound libraries for screening against various therapeutic targets.

Caption: Potential derivatization pathways for therapeutic applications.

-

Antiviral Agents: Pyrimidine derivatives are well-known for their antiviral activities. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of these agents. There is potential to develop derivatives of this compound as inhibitors of viral enzymes such as reverse transcriptase or protease.[9]

-

Antifungal Agents: The thiouracil moiety is a known pharmacophore in some antifungal agents. By modifying the core structure, it may be possible to develop novel antifungal compounds that target essential fungal enzymes.

-

Anticancer Agents: The pyrimidine ring is a core component of many anticancer drugs that act as antimetabolites. The trifluoromethyl group can enhance the cytotoxic effects of these compounds. Derivatives could be explored as inhibitors of kinases or other signaling pathways involved in cancer progression.[10]

Potential Mechanisms of Action

While the specific molecular targets of this compound are not yet fully understood, insights can be drawn from related compounds. For instance, 2-thiouracil has been shown to be a selective inhibitor of neuronal nitric oxide synthase (nNOS).[11] This suggests that derivatives of the title compound could potentially modulate nitric oxide signaling pathways.

Furthermore, computational docking studies on other thiouracil derivatives have suggested their potential to inhibit enzymes like thymidylate synthase, a key target in cancer chemotherapy.[12] Such in silico approaches could be valuable in identifying potential targets for derivatives of this compound.

Applications in Drug Development and Future Perspectives

The utility of this compound extends beyond its intrinsic biological activity. As a versatile chemical intermediate, it serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential.

Several patents describe the synthesis and application of trifluoromethyl-substituted pyrimidine derivatives in various therapeutic areas, including antiviral, antifungal, and anticancer agents.[10][13][14][15][16][17][18][19][20][21][22][23] While these patents may not specifically name this compound as the starting material, the core structure is highly relevant to the compounds disclosed.

The future of this compound in drug discovery lies in its systematic derivatization and screening against a wide range of biological targets. High-throughput screening of compound libraries generated from this scaffold could lead to the identification of novel hits for various diseases. Furthermore, a deeper understanding of its mechanism of action against Toxoplasma gondii could pave the way for the development of a new class of anti-parasitic drugs.

Conclusion

This compound is a chemically intriguing and biologically promising molecule. Its straightforward synthesis, coupled with the advantageous properties conferred by the trifluoromethyl group and the thiouracil core, makes it a valuable asset for medicinal chemists and drug discovery scientists. The demonstrated anti-Toxoplasma gondii activity highlights its immediate therapeutic potential, while its versatility as a synthetic building block opens up a vast chemical space for the discovery of new drugs targeting a range of diseases. As research in the field of fluorinated heterocycles continues to expand, we can anticipate that this compound and its derivatives will play an increasingly important role in the development of the next generation of therapeutics.

References

- Choi, H. J., et al. (2014). 6-trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity. Experimental Parasitology, 143, 24-29.

- Taiho Pharmaceutical Co., Ltd. (2016). Stable pharmaceutical compositions comprising trifluridine and tipiracil hydrochloride. US Patent US20200405741A1.

- Abdel-Maksoud, M. S., et al. (2020). Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents. Bioorganic Chemistry, 94, 103425.

- El-Sayed, M. A., et al. (2022). A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II. International Journal of Molecular Sciences, 23(19), 11799.

- Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 929315.

- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). RSC Medicinal Chemistry, 13(12), 1469-1495.

- F. Hoffmann-La Roche AG. (2015). Novel 1,2,3 triazole antifungal agents and preparation thereof. WO Patent WO2015193915A1.

- Kumar, R., et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 26-53.

- Recent Patents on Anti-Cancer Drug Discovery. Bentham Science.

- Federalnoe Gosudarstvennoe Byudzhetnoe Uchrezhdenie Nauka Institut Organicheskoj I Fizicheskoj Khimii Im. A.E. Arbuzova Kazanskogo Nauchnogo Tsentra Rossijskoj Akademii Nauk. (2016). Drug for fungal infections. RU Patent RU2595870C1.

- Danell, A. S., & Goolsby, B. J. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Journal of Mass Spectrometry, 52(9), 575-582.

- Palumbo, A., et al. (2000). 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation. FEBS Letters, 485(2-3), 125-128.

- Pfizer Inc. (2022). (trifluoromethyl)pyrimidine-2-amine compounds. US Patent US11414389B2.

- Choi, H. J., et al. (2014). 6-trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity. Experimental Parasitology, 143, 24-29.

- ViiV Healthcare Company. (2019). Antiviral therapy. US Patent US10426780B2.

- Takeda Pharmaceutical Company Limited. (2008). Pyrimidine compound and medical use thereof. US Patent US7378423B2.

- Broo, A., & Al-Ameri, T. (2019). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules, 24(18), 3329.

- Al-Ostath, A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-Reviews in Medicinal Chemistry, 22(1), 1-21.

- Hans, A., et al. (2021). Core-Level Spectroscopy of 2-Thiouracil at the Sulfur L1- and L2,3-Edges Utilizing a SASE Free-Electron Laser. Molecules, 26(21), 6469.

- Utah State University. (2025). Antifungal Patent Awarded to USU Inventors.

- Developing antiviral drugs in the battle against COVID-19. (2020). Managing Intellectual Property.

- de Oliveira, A. C. C., et al. (2020). A patent review of antibiofilm fungal drugs (2002-present). Expert Opinion on Therapeutic Patents, 30(8), 585-596.

- Öztürk, N., et al. (2019). Crystal structure, spectroscopic and electronic features of 6-(Chloromethyl)uracil. Journal of Molecular Structure, 1185, 411-421.

- Vejanan, V., et al. (2012). In vitro Anti-Toxoplasma gondii Activity of Root Extract/Fractions of Eurycoma longifolia Jack. Tropical Biomedicine, 29(1), 73-81.

- Grosmaire, L., & Delarbre, J. L. (1979). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. Journal of Molecular Structure, 52, 143-154.

- PubChem. 6-Trifluoromethyl-2-thiouracil.

- Exelixis, Inc. Explore Clinical Trials.

- UT Southwestern Medical Center. Study Finder - Clinical Trials.

- PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine.

- M. K., et al. (2022). Direct Observation of the ππ* to nπ* Transition in 2-Thiouracil via Time-Resolved NEXAFS Spectroscopy. The Journal of Physical Chemistry Letters, 13(15), 3466-3471.

- Li, Y., et al. (2023). Activity Evaluation and Mode of Action of ICA Against Toxoplasma gondii In Vitro. Molecules, 28(14), 5363.

- How about Tautomers?. RCS Research Chemistry Services.

- Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir. (2022). YouTube.

- Giuliano, B. M., et al. (2014). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 118(37), 8347-8355.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 6-trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [논문]6-Trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity [scienceon.kisti.re.kr]

- 8. mdpi.com [mdpi.com]

- 9. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound – porphyrin-systems [porphyrin-systems.com]

- 12. US11351149B2 - Nitrile-containing antiviral compounds - Google Patents [patents.google.com]

- 13. US20200405741A1 - Stable pharmaceutical compositions comprising trifluridine and tipiracil hydrochloride - Google Patents [patents.google.com]

- 14. WO2015193915A1 - Novel 1,2,3 triazole antifungal agents and preparation thereof - Google Patents [patents.google.com]

- 15. WO2016079536A1 - Antifungal agents - Google Patents [patents.google.com]

- 16. Recent Patents on Anti-Cancer Drug Discovery | Bentham Science [benthamscience.com]

- 17. RU2595870C1 - Drug for fungal infections - Google Patents [patents.google.com]

- 18. US10426780B2 - Antiviral therapy - Google Patents [patents.google.com]

- 19. US7378423B2 - Pyrimidine compound and medical use thereof - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Antifungal Patent Awarded to USU Inventors | Research Innovation & Impact | USU [research.usu.edu]

- 22. Developing antiviral drugs in the battle against COVID-19 | Managing Intellectual Property [managingip.com]

- 23. researchgate.net [researchgate.net]

Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol from Ethyl Trifluoroacetoacetate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a pivotal building block in contemporary drug discovery and agrochemical research. The document delineates a robust and efficient synthetic route commencing from the readily accessible starting material, ethyl trifluoroacetoacetate. A detailed exposition of the reaction mechanism, a step-by-step experimental protocol, and characteristic analytical data are presented to ensure reproducibility and scalability. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of fluorinated heterocyclic compounds.

Introduction: The Significance of Trifluoromethyl-Substituted Pyrimidines

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a well-established and highly effective strategy in modern medicinal chemistry.[1] The unique electronic properties of the CF₃ group—namely its high electronegativity and lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] These modifications often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1]

Within the vast landscape of heterocyclic chemistry, pyrimidine derivatives are of paramount importance, forming the core structure of numerous therapeutic agents and agrochemicals.[3] The fusion of the trifluoromethyl group with the pyrimidine nucleus has given rise to a plethora of compounds with diverse biological activities, including anticancer, antiviral, and antifungal properties.[4] this compound, also known as 6-(trifluoromethyl)-2-thiouracil, serves as a critical intermediate in the synthesis of these complex molecules, making its efficient preparation a subject of considerable interest.[3] This guide provides a detailed protocol for its synthesis via the cyclocondensation of ethyl trifluoroacetoacetate with thiourea.

The Synthetic Strategy: Cyclocondensation Reaction

The cornerstone of this synthesis is the base-catalyzed cyclocondensation reaction between a β-ketoester (ethyl trifluoroacetoacetate) and thiourea. This classical approach to pyrimidine synthesis is valued for its reliability and the accessibility of the starting materials.

Overall Reaction Scheme:

The reaction proceeds by forming the pyrimidine ring through a series of nucleophilic addition and condensation steps, ultimately leading to the desired 2-thiouracil derivative.

Unveiling the Reaction Mechanism

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The base-catalyzed condensation of ethyl trifluoroacetoacetate and thiourea can be conceptualized in the following stages:

Caption: Proposed mechanism for the synthesis of this compound.

-

Step 1: Enolate Formation: In the presence of a base, such as sodium ethoxide, the acidic α-proton of ethyl trifluoroacetoacetate is abstracted to form a resonance-stabilized enolate. This enhances the nucleophilicity of the α-carbon.

-

Step 2: Nucleophilic Attack by Thiourea: The nucleophilic nitrogen of thiourea attacks the electrophilic carbonyl carbon of the ester group in ethyl trifluoroacetoacetate, forming a tetrahedral intermediate.

-

Step 3: Intramolecular Cyclization: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form an acylthiourea intermediate. Subsequently, the other nitrogen atom of the thiourea moiety performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

-

Step 4: Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic pyrimidine ring. The final product exists in a tautomeric equilibrium, predominantly as the more stable 4-hydroxy-2-thiol form.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and parameters for achieving a high yield of the target compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Ethyl trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | 1.0 |

| Thiourea | CH₄N₂S | 76.12 | 1.0 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.1 |

| Ethanol (absolute) | C₂H₅OH | 46.07 | Solvent |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | For acidification |

| Deionized Water | H₂O | 18.02 | For washing |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol.

-

Addition of Thiourea: To the ethanolic solution of sodium ethoxide, add thiourea (1.0 eq.) and stir until it is completely dissolved.

-

Addition of β-Ketoester: Slowly add ethyl trifluoroacetoacetate (1.0 eq.) to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to neutralize the mixture and then acidify to a pH of approximately 5-6. This will precipitate the product.

-

Isolation: Isolate the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound. Dry the purified product under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₅H₃F₃N₂OS |

| Molecular Weight | 196.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 246-250 °C[5] |

Spectroscopic Data (Expected):

-

¹H NMR: The spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring. The chemical shift will be influenced by the solvent. Protons on the nitrogen and sulfur atoms may be broad or exchange with deuterated solvents.

-

¹³C NMR: The spectrum will show distinct signals for the five carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

IR Spectroscopy (cm⁻¹): Characteristic peaks are expected for N-H stretching, C=O stretching, C=S stretching, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Beyond

This compound is a versatile intermediate for the synthesis of a wide range of biologically active compounds.[3] The hydroxyl and thiol groups provide two reactive sites for further functionalization, allowing for the construction of diverse molecular libraries. This scaffold has been incorporated into molecules targeting various diseases, including:

-

Oncology: As a precursor for kinase inhibitors and other anticancer agents.[6]

-

Infectious Diseases: In the development of novel antibacterial and antiviral compounds.[7]

-

Agrochemicals: For the synthesis of potent herbicides and fungicides.[4]

The trifluoromethyl group imparts favorable properties that are highly sought after in the development of new pharmaceuticals and agrochemicals.

Conclusion

The synthesis of this compound from ethyl trifluoroacetoacetate and thiourea represents an efficient and reliable method for obtaining this valuable building block. The procedure is straightforward and utilizes readily available reagents, making it suitable for both laboratory-scale synthesis and potential scale-up. The detailed mechanistic insights and experimental protocol provided in this guide are intended to empower researchers to confidently synthesize and utilize this important intermediate in their drug discovery and development endeavors.

References

- PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/135458620

- Anderson, G. W., Halverstadt, I. F., et al. (1945). Studies in chemotherapy; antithyroid compounds; synthesis of 5- and 6-substituted 2-thiouracils from beta-oxoesters and thiourea. Journal of the American Chemical Society, 67(12), 2197–2200. URL: https://pubs.acs.org/doi/abs/10.1021/ja01228a042

- ResearchGate. Scheme 2. Proposed pathway for the formation of 2-thiouracils. URL: https://www.researchgate.

- Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(8), 1993. URL: https://www.mdpi.com/1420-3049/23/8/1993

- Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/473384

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258

- Liu, H., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. URL: https://pubmed.ncbi.nlm.nih.gov/34302974/

- ChemicalBook. This compound. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7400681.htm

- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 925771. URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.925771/full

- ChemicalBook. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/1546-78-7_1HNMR.htm

- The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. URL: https://www.rsc.

- Cui, P. L., et al. (2017). Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors. European Journal of Medicinal Chemistry, 138, 1033-1043. URL: https://pubmed.ncbi.nlm.nih.gov/28711003/

Sources

- 1. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR spectrum [chemicalbook.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 368-54-7 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-羟基-6-(三氟甲基)嘧啶-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Prototropic Landscape: A Technical Guide to the Tautomerism of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Abstract

This technical guide provides an in-depth exploration of the tautomeric phenomena inherent to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] We will dissect the potential tautomeric forms, analyze the structural and environmental factors governing their equilibrium, and present robust experimental and computational methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's structural dynamics.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[2] The specific tautomeric form of a molecule can dictate its physicochemical properties, including its shape, hydrogen bonding capabilities, lipophilicity, and metabolic stability. Consequently, a thorough understanding of a drug candidate's tautomeric behavior is critical for predicting its pharmacokinetics, pharmacodynamics, and potential for off-target effects.

The subject of this guide, this compound (also known as 6-(trifluoromethyl)-2-thiouracil), presents a fascinating case of multiple prototropic tautomerisms. The presence of hydroxyl/keto and thiol/thione functional groups allows for a complex interplay of forms, the balance of which is influenced by both intrinsic molecular features and the surrounding environment. The electron-withdrawing trifluoromethyl group at the C6 position further modulates the electronic properties of the pyrimidine ring, adding another layer of complexity to the tautomeric landscape.[3][4]

The Tautomeric Forms of this compound

The structure of this compound allows for both keto-enol and thione-thiol tautomerism. This results in four principal potential tautomers, as depicted below. Based on established principles for pyrimidine derivatives, the equilibrium is expected to heavily favor the oxo-thione form in most conditions.[5][6]

Caption: Potential tautomeric forms of this compound.

The IUPAC name for this compound is often given as 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one , which explicitly describes the oxo-thione tautomer.[7] This nomenclature, combined with extensive studies on related pyrimidine systems, provides a strong indication that this form is the most stable and therefore the most prevalent.

Factors Governing Tautomeric Equilibrium

The relative stability of the tautomers is not fixed but is a function of several interacting factors. A nuanced understanding of these is essential for predicting the compound's behavior in different biological and experimental settings.

Solvent Effects

Solvent polarity is a primary determinant of tautomeric equilibrium.

-

Polar Solvents (e.g., water, DMSO, ethanol): These solvents are adept at forming hydrogen bonds and stabilizing more polar tautomers. The oxo-thione form, with its greater dipole moment, is significantly stabilized in polar environments.

-

Nonpolar Solvents (e.g., cyclohexane, chloroform): In these environments, the less polar thiol and enol forms may be more favored. However, for compounds with both keto and thione functionalities, the doubly stabilized oxo-thione form often remains dominant.

Substituent Effects

The trifluoromethyl (CF₃) group at the C6 position exerts a powerful electron-withdrawing inductive effect. This influences the acidity of the N-H protons and the overall electron distribution in the pyrimidine ring, generally favoring the keto and thione forms.

Intermolecular Interactions

In the solid state and in concentrated solutions, self-association through hydrogen bonding can play a crucial role. The oxo-thione tautomer, with its N-H and C=O/C=S groups, can readily form strong intermolecular hydrogen bonds, further stabilizing this form in the crystal lattice.

Experimental and Computational Protocols for Tautomer Analysis

A multi-pronged approach combining spectroscopic and computational methods is necessary for a definitive characterization of the tautomeric equilibrium.

Spectroscopic Characterization

NMR is a powerful, non-destructive technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precise amount of this compound in a range of deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, and a mixture to represent intermediate polarity).

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample.

-

Spectral Analysis:

-

¹H NMR: Look for distinct signals corresponding to the protons of each tautomer. The N-H and O-H/S-H protons will have characteristic chemical shifts and may exhibit broadening due to exchange. The vinyl C-H proton will also show a distinct chemical shift for each tautomer.

-

¹³C NMR: The chemical shifts of the carbonyl (C=O) and thione (C=S) carbons are particularly diagnostic. The C=O signal is typically in the 150-170 ppm range, while the C=S signal is significantly downfield, often >180 ppm. The enol (C-OH) and thiol (C-SH) carbons will appear at higher fields.

-

-

Quantification: Integrate the signals corresponding to the unique protons of each tautomer to determine their relative populations and calculate the equilibrium constant (K_t).

| Tautomer | Expected ¹H Chemical Shift Signature | Expected ¹³C Chemical Shift Signature |

| Oxo-Thione | Distinct N1-H and N3-H signals, vinyl H | C4=O (~160-170 ppm), C2=S (>180 ppm) |

| Hydroxy-Thione | N-H signal, O-H signal, vinyl H | C4-OH (~150-160 ppm), C2=S (>180 ppm) |

| Oxo-Thiol | N-H signal, S-H signal, vinyl H | C4=O (~160-170 ppm), C2-SH (~160-170 ppm) |

| Hydroxy-Thiol | O-H signal, S-H signal, vinyl H | C4-OH (~150-160 ppm), C2-SH (~160-170 ppm) |

Note: The exact chemical shifts will depend on the solvent and concentration.

UV-Vis spectroscopy can provide complementary evidence for the predominant tautomeric form by comparing the experimental spectrum with those of N- and S-methylated derivatives, which "lock" the molecule into a specific tautomeric form.

Caption: DFT workflow for tautomer stability analysis.

Conclusion and Outlook

The integrated experimental and computational workflows detailed in this guide provide a robust framework for the definitive characterization of this and other complex tautomeric systems. Such a detailed structural understanding is not merely an academic exercise; it is a prerequisite for rational drug design and the development of safe and effective therapeutics.

References

- Antonov, L. (2014). Tautomerism: Methods and Theories. Wiley-VCH.

- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

- Ghasemi, J., & Kia, R. (2006). Dimers of and Tautomerism Between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: A Density Functional Theory (DFT) Study. The Journal of Physical Chemistry A, 110(30), 9437–9444. [Link]

- Heidarnezhad, Z., Heidarnezhad, F., Ganiev, I., & Obidov, Z. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378. [Link]

- Kavitha, S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -...]. Journal of Molecular Structure, 1244, 130927. [Link]

- Kobyakov, A. G., et al. (2022).

- Miller, W. H., Dessert, A. M., & Anderson, G. W. (1948). The Synthesis of Some 6-Substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 500–502. [Link]

- PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.

- PubChem. (n.d.). This compound.

- Singh, V., & Fedeles, B. I. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]

- Stoyanov, S., Antonov, L., & Tadjer, A. (1996). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 74(6), 1000-1005. [Link]

- Tárkányi, G., et al. (2014). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 118(49), 11625–11633. [Link]

- Tlemçani, R., et al. (2016). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Taibah University for Science, 10(5), 713-727. [Link]

Sources

- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Synthesis, Structural Studies and Antitumoral Evaluation of C-6 Alkyl and Alkenyl Side Chain Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

The Pivotal Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most significantly, the biological activities stemming from the versatile chemical scaffold, 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol. While direct biological data on this specific intermediate is not extensively documented, its prominent role as a foundational building block in the synthesis of a diverse array of potent therapeutic agents is well-established. This guide will elucidate the synthetic pathways to key derivatives and detail their significant anticancer, antimicrobial, and enzyme-inhibiting properties, thereby highlighting the immense potential of this fluorinated pyrimidine in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The pyrimidine nucleus is a ubiquitous feature in numerous biologically active compounds, including nucleobases and a wide range of therapeutic agents. The convergence of these two features in This compound creates a highly valuable and versatile intermediate for drug discovery.[1] This compound, with its reactive thiol and hydroxyl groups, serves as a synthon for a multitude of derivatives with significant biological activities.[1][2]

This guide will navigate the synthetic utility and the biological significance of derivatives originating from this core structure, providing insights for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Reference |

| CAS Number | 368-54-7 | [2] |

| Molecular Formula | C₅H₃F₃N₂OS | [1] |

| Molecular Weight | 196.15 g/mol | [1] |

| Melting Point | 246-250 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in methanol | [1] |

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a condensation reaction. A common and efficient method involves the reaction of ethyl trifluoroacetoacetate with thiourea in a suitable solvent, such as dimethylformamide (DMF), under heating.[1]

Experimental Protocol: Synthesis of this compound[1]

-

To a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add ethyl trifluoroacetoacetate (27.6 g, 0.15 mol), thiourea (11.4 g, 0.15 mol), and 100 mL of DMF.

-

Heat the reaction mixture to 120 °C and maintain for 4 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Allow the residue to cool and crystallize.

-

Filter the solid product and wash with water.

-

Dry the resulting white to off-white powder to obtain 4-hydroxy-6-(trifluoromethyl)pyrimidin-2-mercaptan. (Yield: approximately 86%).

Caption: Synthesis of the core pyrimidine scaffold.

Biological Activities of Derivatives

The true value of this compound lies in its role as a precursor to a wide range of biologically active molecules. The trifluoromethyl group often enhances the therapeutic potential of the resulting compounds.

Anticancer Activity

Pyrimidine derivatives are a well-established class of anticancer agents. The this compound scaffold has been utilized in the synthesis of novel compounds with potent antiproliferative effects. For instance, it serves as a starting material for the synthesis of thiazolo[4,5-d]pyrimidine derivatives, which have demonstrated significant anticancer activity.

A study on novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, synthesized from precursors related to our core compound, showed promising results. These compounds were evaluated for their in vitro cytotoxicity against various human cancer cell lines. One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione . This derivative exhibited significant antiproliferative activity, highlighting the potential of this chemical class in oncology.

The general synthetic approach to such derivatives involves the modification of the hydroxyl and thiol groups of the pyrimidine ring to build the fused thiazole ring system.

Caption: Synthetic pathway to anticancer derivatives.

Antimicrobial and Antifungal Activity

The pyrimidine core is also a key feature in many antimicrobial and antifungal agents. Derivatives of this compound have been investigated for their potential to combat various pathogens. The presence of the trifluoromethyl group can enhance the antimicrobial efficacy of these compounds.

Enzyme Inhibition

The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors. The pyrimidine ring can act as a scaffold to position functional groups that interact with the active site of an enzyme, while the thiol group can potentially interact with key amino acid residues or metal ions within the active site.

One area of interest is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in cancer progression and other diseases. While structurally distinct, pyrimidine-2,4,6-triones have been identified as a class of MMP inhibitors. This suggests that the pyrimidine scaffold, in general, can be adapted to target the active sites of such enzymes. Further derivatization of this compound could lead to the development of novel and selective enzyme inhibitors.

Future Perspectives and Conclusion

This compound is a chemical intermediate of significant strategic importance in the field of drug discovery. Its value is not in its intrinsic biological activity, which is not yet fully characterized, but in its proven utility as a versatile building block for the synthesis of a wide range of therapeutic agents. The presence of a trifluoromethyl group, combined with the reactive handles of the hydroxyl and thiol moieties, provides medicinal chemists with a powerful tool to generate novel molecules with potent anticancer, antimicrobial, and enzyme-inhibitory properties.